Reidispongiolide A

Description

Properties

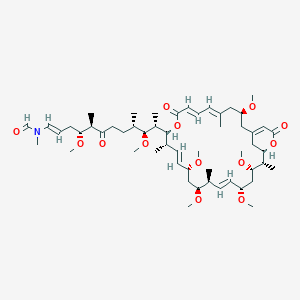

Molecular Formula |

C54H87NO13 |

|---|---|

Molecular Weight |

958.3 g/mol |

IUPAC Name |

N-[(E,4R,5R,9S,10S,11S)-4,10-dimethoxy-5,9-dimethyl-6-oxo-11-[(3R,5E,7E,11S,12S,13E,15R,17S,18S,19E,21S,23S,24R,25R)-3,15,17,21,23-pentamethoxy-5,12,18,24-tetramethyl-9,27-dioxo-10,26-dioxabicyclo[23.3.1]nonacosa-1(28),5,7,13,19-pentaen-11-yl]dodec-1-enyl]-N-methylformamide |

InChI |

InChI=1S/C54H87NO13/c1-35-18-16-20-51(58)68-54(41(7)53(66-15)37(3)23-26-46(57)39(5)47(63-12)19-17-27-55(8)34-56)38(4)22-25-43(60-9)32-48(64-13)36(2)21-24-44(61-10)33-49(65-14)40(6)50-30-42(31-52(59)67-50)29-45(28-35)62-11/h16-18,20-22,24-25,27,31,34,36-41,43-45,47-50,53-54H,19,23,26,28-30,32-33H2,1-15H3/b20-16+,24-21+,25-22+,27-17+,35-18+/t36-,37-,38-,39-,40+,41-,43-,44+,45+,47+,48-,49-,50+,53-,54-/m0/s1 |

InChI Key |

LOYDTENNTZZQJM-DIUYYEMASA-N |

SMILES |

CC1C=CC(CC(C(C2CC(=CC(=O)O2)CC(CC(=CC=CC(=O)OC(C(C=CC(CC1OC)OC)C)C(C)C(C(C)CCC(=O)C(C)C(CC=CN(C)C=O)OC)OC)C)OC)C)OC)OC |

Isomeric SMILES |

C[C@H]1/C=C/[C@H](C[C@@H]([C@H]([C@H]2CC(=CC(=O)O2)C[C@@H](C/C(=C/C=C/C(=O)O[C@@H]([C@H](/C=C/[C@@H](C[C@@H]1OC)OC)C)[C@@H](C)[C@H]([C@@H](C)CCC(=O)[C@H](C)[C@@H](C/C=C/N(C)C=O)OC)OC)/C)OC)C)OC)OC |

Canonical SMILES |

CC1C=CC(CC(C(C2CC(=CC(=O)O2)CC(CC(=CC=CC(=O)OC(C(C=CC(CC1OC)OC)C)C(C)C(C(C)CCC(=O)C(C)C(CC=CN(C)C=O)OC)OC)C)OC)C)OC)OC |

Synonyms |

reidispongiolide A |

Origin of Product |

United States |

Preparation Methods

Aldol Reaction-Based Assembly

The synthesis leveraged stereoselective aldol reactions to construct critical stereocenters. The northern hemisphere was assembled using a boron-mediated aldol reaction between ketone 3 and aldehyde 5 , yielding the C7–C13 segment with >95% diastereoselectivity. Similarly, the southern hemisphere utilized a lactate aldol reaction to establish the C14–C21 fragment, achieving 12:1 dr under Evans’ oxazolidinone catalysis.

A pivotal Mukaiyama aldol coupling connected the northern and southern hemispheres at C13, employing trimethylsilyl enol ethers and a titanium tetrachloride catalyst to secure the desired anti-Felkin-Anh configuration. This step demonstrated remarkable stereocontrol, with a 9:1 dr favoring the natural product’s stereochemistry.

Macrocyclization and Side-Chain Installation

Macrolactonization of the seco-acid precursor 8 under Yamaguchi conditions (2,4,6-trichlorobenzoyl chloride, DMAP) afforded the 26-membered ring in 65% yield. The side chain, containing an N-vinylformamide moiety, was introduced via a late-stage Wittig reaction between aldehyde 9 and phosphonium ylide 10 , followed by formamide installation using Hünig’s base.

Fragment Synthesis Techniques

C(22)–C(36) Fragment via Crotylboration

The synthesis of the C22–C36 side chain exemplifies innovative stereochemical control. As reported by D’Auria et al., a mismatched double asymmetric crotylboration was employed to construct the anti,anti-stereotriad at C24–C26. Reaction of aldehyde 5 with (S)-(E)-crotylborane 7 yielded diol 12 with >15:1 dr, overcoming substrate-controlled bias through reagent tuning.

| Step | Reagent/Conditions | Yield (%) | dr |

|---|---|---|---|

| Crotylboration | (S)-(E)-7 , THF, −78°C | 78 | >15:1 |

| Vinyl iodide coupling | Pd(PPh₃)₄, CuI, Et₃N | 82 | – |

Subsequent Stille coupling of vinyl iodide 3 with aldehyde 16 furnished allylic alcohol 17 , which was oxidized to the ketone and elongated to the full side chain.

Stereochemical Control in Macrolactonization

The 26-membered macrocycle’s stereochemical integrity was preserved through substrate-directed ring-closing . Computational studies revealed that the C13 hydroxyl group templated the transition state during macrolactonization, minimizing epimerization. High-pressure conditions (0.1 GPa) further enhanced the reaction rate and selectivity, achieving 70% conversion without racemization.

Comparative Analysis of Synthetic Routes

Two routes were explored for installing the 2E,4E-dienoate moiety:

-

HWE Olefination : Horner-Wadsworth-Emmons reaction of phosphonate 14 with aldehyde 15 provided the dienoate in 58% yield but suffered from Z-isomer contamination (7%).

-

Julia-Kocienski Coupling : Sulfone 16 and aldehyde 17 reacted under Masamune-Roush conditions, yielding the dienoate with improved E-selectivity (95:5) but lower overall yield (45%).

The HWE route was ultimately preferred for its scalability despite minor selectivity issues.

Chemical Reactions Analysis

Reidispongiolide A undergoes various types of chemical reactions, primarily involving aldol reactions. These reactions are crucial for constructing the complex macrocyclic structure of the compound. Common reagents used in these reactions include chiral ketones and aldehydes. The major products formed from these reactions are the stereocontrolled fragments of this compound, which are then coupled to form the final compound .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Reidispongiolide A is classified as a diterpene lactone. Its primary mechanism of action involves the disruption of actin filament dynamics, leading to cytotoxic effects on cancer cells. It inhibits actin polymerization and promotes depolymerization, which results in the destabilization of the cytoskeleton. This action not only impedes cell motility and division but also induces apoptosis in malignant cells .

Scientific Research Applications

-

Cancer Research

- Cytotoxicity : this compound exhibits potent cytotoxic effects against various human cancer cell lines, making it a candidate for anticancer drug development. Studies have shown that it can circumvent multi-drug resistance, particularly through its interaction with P-glycoprotein .

- Mechanistic Studies : Researchers utilize this compound to explore the underlying mechanisms of actin filament assembly and disassembly, providing insights into cellular processes relevant to cancer progression .

-

Biological Studies

- Actin Dynamics : The compound serves as a valuable tool in investigating actin dynamics, allowing scientists to study how changes in actin filament stability affect cellular functions such as motility and morphology .

- Drug Development : Its ability to interact with the cytoskeleton positions this compound as a lead compound for developing new therapeutic agents targeting cancer and other diseases linked to cytoskeletal dysfunctions .

- Synthetic Chemistry

Case Studies and Research Findings

Mechanism of Action

Reidispongiolide A exerts its effects by interacting with actin in the cell cytoskeleton. It inhibits actin filament assembly and induces F-actin depolymerization. This disruption of the actin cytoskeleton leads to the inhibition of cell motility, division, and adhesion, ultimately resulting in cell death. The molecular targets of this compound include actin and other proteins involved in the regulation of the cytoskeleton .

Comparison with Similar Compounds

Reidispongiolide A is closely related to other marine macrolides, such as sphinxolides and scytophycins. These compounds share similar structures and mechanisms of action, as they all target the actin cytoskeleton. this compound is unique in its potent cytotoxicity and ability to circumvent multi-drug resistance. Other similar compounds include aplyronines, mycalolide A, and jaspisamide A, which also exhibit antimicrofilament activity .

Q & A

Q. Table 1: Key Techniques for this compound Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.